4-Méthoxy-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

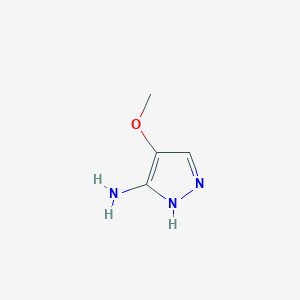

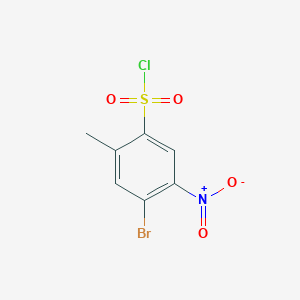

4-Methoxy-1H-pyrazol-3-amine is a chemical compound with the molecular formula C4H7N3O and a molecular weight of 113.12 . It is a member of the pyrazole family, which are heterocyclic compounds with a five-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, often involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) . For instance, a one-pot two-step synthesis of a similar compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, was reported to be achieved in good yield by a solvent-free condensation/reduction reaction sequence .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms, and a methoxy group attached to it . The exact structure can be determined using techniques such as IR, 1H-NMR, 13C-NMR spectra, and HRMS .

Chemical Reactions Analysis

Pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including condensation and reduction .

Applications De Recherche Scientifique

- Leishmaniose: Les dérivés de la 4-Méthoxy-1H-pyrazol-3-amine ont montré une activité antipromastigote prometteuse contre les parasites Leishmania . Ces composés pourraient être explorés davantage en tant qu'agents antileishmaniens potentiels.

- Certains dérivés du pyrazole, y compris la this compound, présentent des propriétés antimalariques . Leur mode d'action et leur efficacité contre les espèces de Plasmodium justifient des recherches plus approfondies.

- Les dérivés de la this compound ont été étudiés pour leurs effets anti-inflammatoires . Ces composés peuvent offrir des avantages thérapeutiques dans la gestion des affections inflammatoires.

- Les chercheurs ont exploré le potentiel antibactérien des composés à base de pyrazole, y compris la this compound . Leur activité contre les agents pathogènes bactériens pourrait être précieuse pour lutter contre les infections.

- Certains dérivés du pyrazole présentent des propriétés antioxydantes . La this compound peut contribuer à la défense cellulaire contre le stress oxydatif.

- La this compound sert d'intermédiaire de synthèse polyvalent dans la préparation d'autres produits chimiques pertinents . Sa applicabilité s'étend aux domaines biologique, physico-chimique, de la science des matériaux et industriel.

Activité antiparasitaire

Potentiel antimalarique

Agents anti-inflammatoires

Propriétés antibactériennes

Activité antioxydante

Intermédiaires de synthèse

Safety and Hazards

The safety data sheet for a similar compound, 4-(4-Methoxyphenyl)-1H-pyrazol-3-amine, suggests avoiding all personal contact, including inhalation, and recommends wearing protective clothing when the risk of exposure occurs . It also advises using the compound in a well-ventilated area and avoiding contact with moisture .

Orientations Futures

Pyrazole derivatives, including 4-Methoxy-1H-pyrazol-3-amine, have attracted attention due to their wide range of physiological and pharmacological activities . They are proving to be a promising scaffold for the discovery of novel active pharmaceutical ingredients . Therefore, future research may focus on synthesizing structurally diverse pyrazole derivatives and finding new and improved applications .

Mécanisme D'action

Target of Action

4-Methoxy-1h-pyrazol-3-amine is a pyrazole-bearing compound known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases are communicable and devastating, affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets through a mechanism that is yet to be fully understood. A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-Methoxy-1h-pyrazol-3-amine may have a similar mode of action.

Biochemical Pathways

It is known that pyrazole-bearing compounds can affect various pathways, including wnt-dependent signaling

Pharmacokinetics

A study on similar pyrazole/1,2,4-oxadiazole conjugate ester derivatives predicted their pharmacokinetic properties, including admet, through an in silico method . This suggests that similar methods could be used to predict the pharmacokinetics of 4-Methoxy-1h-pyrazol-3-amine.

Result of Action

The result of the action of 4-Methoxy-1h-pyrazol-3-amine is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . Specifically, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Analyse Biochimique

Biochemical Properties

It is known that pyrazole derivatives bearing a free amino group at the 3, 4, or 5 position (namely, 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles, respectively) are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Cellular Effects

Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Temporal Effects in Laboratory Settings

It is known that pyrazoles are stable compounds .

Dosage Effects in Animal Models

Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Metabolic Pathways

It is known that pyrazoles can present two isomeric structures: 1H-pyrazolo and 2H-pyrazolo .

Propriétés

IUPAC Name |

4-methoxy-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O/c1-8-3-2-6-7-4(3)5/h2H,1H3,(H3,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODVFGWSULLZAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-87-8 |

Source

|

| Record name | 4-methoxy-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3,4-difluorophenyl)piperidine-4-carboxamide oxalate](/img/structure/B2434329.png)

![N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![N-[[4-benzyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2434335.png)

![7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2434338.png)

![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2434340.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2434342.png)

![2-[1-(2,4-difluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2434344.png)

![4-fluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2434346.png)

![1-butyl-5-(m-tolyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2434351.png)